molecular formula C20H20N4O2 B2948979 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2097891-35-3

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2948979
CAS No.: 2097891-35-3
M. Wt: 348.406
InChI Key: ZHYYEUODVHIJSM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at position 4 and methyl groups at positions 3 and 5. An ethyl linker connects this pyrazole moiety to an indole-2-carboxamide group. Although specific physicochemical or pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazole and indole motifs are common .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-19(18-8-5-11-26-18)14(2)24(23-13)10-9-21-20(25)17-12-15-6-3-4-7-16(15)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYYEUODVHIJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Indole Ring : Known for its role in various biological activities.
  • Pyrazole Ring : Associated with anti-inflammatory and anticancer properties.
  • Furan Ring : Contributes to the compound's bioactivity through its reactive nature.

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, and its IUPAC name is this compound .

Anticancer Properties

Numerous studies highlight the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have reported IC50 values ranging from 0.01 µM to 42.30 µM against different cancer types, including MCF7 and A549 .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BA54926
Compound CH4603.79

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways . This activity is crucial in developing treatments for chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, such as Aurora-A kinase and CDK2 .
  • Reactive Oxygen Species (ROS) Modulation : The furan ring's reactivity allows for potential interactions with ROS, contributing to its anti-cancer effects.

Study on Anticancer Activity

A recent study investigated the effects of a series of pyrazole derivatives on various cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against H460 and A549 cells with IC50 values indicating potent activity .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating their ability to lower pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below compares the target compound with four analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target: N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide C₂₀H₂₂N₄O₂* 350.4* 3,5-dimethylpyrazole, furan-2-yl, indole N/A
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide C₁₆H₁₉N₅O₂ 313.35 Pyrazole-4-carboxamide, trimethylpyrazole
3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide C₂₃H₂₂ClN₅O₂ 435.9 4-chlorobenzamido, trimethylpyrazole
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde C₁₀H₇BrF₄N₂O₂ Not provided Bromo, difluoromethyl, furan
N-substituted pyrazolines (e.g., compound 1 from ) Varies Varies Fluorophenyl, bromophenyl substituents
Key Observations:

Pyrazole Substitution Patterns: The target compound’s 3,5-dimethylpyrazole group likely enhances metabolic stability compared to the trimethylpyrazole in ’s analog . Bromo and difluoromethyl substituents in ’s compound introduce electronegative and lipophilic character, which could improve membrane permeability but reduce aqueous solubility .

Linker and Aromatic Systems: The ethyl linker in the target compound provides flexibility, whereas the methyl linker in ’s analog may restrict conformational freedom, affecting target engagement .

Halogen vs. Heterocyclic Substituents :

  • The 4-chlorobenzamido group in ’s compound introduces halogen-bonding capability, a feature absent in the furan-containing target compound. This difference may influence selectivity in kinase or protease inhibition .

Hypothetical Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable, substituent effects suggest:

  • Lipophilicity : The target compound’s furan and indole groups may confer moderate lipophilicity (estimated logP ~3.5), lower than ’s bromo/difluoromethyl analog but higher than ’s trimethylpyrazole derivative.
  • Solubility : The indole-carboxamide’s polar groups (NH, CO) could enhance aqueous solubility relative to ’s fluorophenyl-substituted pyrazolines, which are likely more hydrophobic .

Potential Pharmacological Implications

  • Target Selectivity : The furan-2-yl group in the target compound may engage in hydrophobic interactions with binding pockets, whereas ’s chlorobenzamido group could exploit halogen-bonding niches .
  • Metabolic Stability : Methyl groups on the pyrazole ring (target compound) may reduce cytochrome P450-mediated oxidation compared to ’s difluoromethyl substituents, which are prone to defluorination .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis requires multi-step optimization, including precursor selection (e.g., pyrazole and indole derivatives) and reaction conditions (solvent polarity, temperature, catalyst). Use statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., molar ratios, reaction time) impacting yield . Coupling with computational reaction path searches (quantum chemical calculations) accelerates optimization by predicting feasible pathways and intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR and FTIR to verify functional groups (e.g., furan C-O-C stretching at ~1015 cm⁻¹, pyrazole N-H vibrations).
  • X-ray crystallography to resolve 3D conformation, especially for steric effects from the 3,5-dimethylpyrazole and indole moieties. Comparative analysis with structurally similar pyrazole derivatives (e.g., substituted pyrazolines) can validate bond angles and packing .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What are the stability and reactivity profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using kinetic modeling :

  • Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Reactivity with nucleophiles/electrophiles can be tested under controlled conditions (e.g., Michael addition susceptibility at the indole’s β-position) .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (luminescence vs. fluorescence).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in media).
  • Computational Feedback : Use molecular dynamics simulations to assess target binding under varying physiological conditions (ionic strength, co-solvents) .

Q. What strategies optimize the compound’s selectivity for target proteins while minimizing off-target interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furan vs. thiophene, methyl groups on pyrazole) and evaluate affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • In Silico Screening : Dock the compound into homology models of target vs. off-target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize modifications that increase binding energy differences (>2 kcal/mol) .

Q. How can researchers design experiments to resolve discrepancies in the compound’s pharmacokinetic (PK) properties (e.g., bioavailability vs. metabolic clearance)?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation (IVIVC) : Use hepatic microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., furan oxidation).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility (logP), permeability (Caco-2 assays), and tissue distribution data to simulate PK profiles. Adjust dosing regimens or prodrug strategies to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting results in the compound’s mechanism of action (e.g., apoptosis induction vs. cell cycle arrest)?

  • Methodological Answer :

  • Time-Course Experiments : Monitor biomarker expression (e.g., caspase-3, p21) at multiple time points to distinguish primary vs. secondary effects.
  • Single-Cell RNA Sequencing : Resolve heterogeneity in cellular responses.
  • Pathway Enrichment Analysis : Use tools like DAVID or Metascape to identify overrepresented pathways in omics datasets .

Methodological Resources

  • Experimental Design : Apply CRDC classifications for reactor design (RDF2050112) and process simulation (RDF2050108) .
  • Crystallography : Reference Acta Crystallographica protocols for resolving steric clashes in heterocyclic systems .
  • Biological Assays : Follow CLP electives (Chem/IBiS 416) for standardized protocols in chemical biology .

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